molecular formula C12H16N2O2 B1394908 Ethyl 2-(1-pyrrolidinyl)nicotinate CAS No. 852180-79-1

Ethyl 2-(1-pyrrolidinyl)nicotinate

Cat. No.: B1394908
CAS No.: 852180-79-1
M. Wt: 220.27 g/mol
InChI Key: JMHRYTAKWZLIIU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-pyrrolidinyl)nicotinate is a chemical compound with the molecular formula C12H16N2O2 . It contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 tertiary amine (aromatic), 1 Pyrrolidine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 tertiary amine (aromatic), 1 Pyrrolidine, and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Applications in Industrial Production and Synthesis

Industrial Production of Nicotinic Acid Nicotinic acid, a derivative of Ethyl 2-(1-pyrrolidinyl)nicotinate, plays a crucial role in industrial processes, particularly in the production of vitamin PP, which is essential for humans and animals. A contemporary approach aims at ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. This is a significant stride towards green chemistry and reducing environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

Reactivity with Electrophiles Research on Dicarbonyliridium(I) complexes of pyridine ester ligands showcases the reactivity of this compound derivatives towards various electrophiles, illuminating their potential in the formation of neutral complexes with industrial and chemical significance (Bora et al., 2010).

Biochemical and Pharmacological Research

Annulation and Synthesis of Tetrahydropyridines The compound is used as a 1,4-dipole synthon in the annulation process with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is crucial for synthesizing highly functionalized tetrahydropyridines, which are significant in various biochemical and pharmacological domains (Zhu, Lan, & Kwon, 2003).

Radiolabeled Compounds for Autoradiography this compound derivatives are employed in synthesizing radiolabeled compounds like 14C-labelled myosmine, which are pivotal in autoradiography studies. This application is critical for tracking and visualizing biological molecules in various research settings (Tyroller, Zwickenpflug, & Richter, 2003).

Binding Studies and Drug Design Derivatives of this compound, such as 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes, have been synthesized and studied for their binding affinity at alpha4beta2 nicotinic acetylcholine receptors. These studies are integral to designing drugs targeting neurological pathways and conditions (Pallavicini et al., 2009).

Safety and Hazards

Ethyl 2-(1-pyrrolidinyl)nicotinate is a chemical compound that should be handled with care. The safety data sheet suggests that it may form combustible dust concentrations in air and can cause skin and eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1-pyrrolidinyl)nicotinate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and PARP-2), which are enzymes involved in the DNA damage repair process . The interaction with these enzymes suggests that this compound may influence DNA repair mechanisms, potentially affecting cellular responses to DNA damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nicotinic acetylcholine receptors, which are essential for a range of neuronal activities . By affecting these receptors, this compound can alter neurotransmission and potentially impact neurological functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PARP-1 and PARP-2, inhibiting their enzymatic activity and thereby affecting the DNA repair process . Additionally, this compound may influence gene expression by modulating transcription factors involved in the regulation of DNA repair genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions and promote DNA repair. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . The threshold for these effects is critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotine metabolism. It interacts with enzymes such as putrescine N-methyltransferase and N-methylputrescine oxidase, which are involved in the biosynthesis of nicotine and related alkaloids . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be transported across cell membranes via nicotinic acetylcholine receptors and other transport proteins . Its distribution within tissues is influenced by its affinity for these transporters and its ability to bind to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA repair enzymes and transcription factors . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biochemical activity.

Properties

IUPAC Name

ethyl 2-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-13-11(10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRYTAKWZLIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695126
Record name Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-79-1
Record name Ethyl 2-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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